molecular formula C18H19ClINO2 B3741509 N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B3741509
M. Wt: 443.7 g/mol
InChI Key: MRBNAKBWYONWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as CIIMPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in research and development.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been used in various scientific research applications, including as a ligand for the imaging of beta-amyloid plaques in Alzheimer's disease, as a potential therapeutic agent for cancer, and as a tool for studying the role of G protein-coupled receptors in cellular signaling pathways.

Mechanism of Action

N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide acts as a selective antagonist of the adenosine A2A receptor, which is involved in various physiological processes such as neurotransmission, cardiovascular function, and immune response. By blocking the A2A receptor, N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can modulate various biochemical and physiological processes, including reducing inflammation, improving cognitive function, and reducing tumor growth. However, further research is needed to fully understand the mechanisms underlying these effects.
Advantages and Limitations for Laboratory Experiments:
One advantage of using N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in laboratory experiments is its selectivity for the A2A receptor, which allows for more targeted and specific research. However, N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide's limited solubility in water can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, including exploring its potential as a therapeutic agent for various diseases, investigating its interactions with other receptors and signaling pathways, and improving its solubility and bioavailability for use in experimental settings.
In conclusion, N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a promising chemical compound with potential applications in various scientific research fields. Its selectivity for the A2A receptor and potential therapeutic benefits make it an intriguing area of study for future research.

properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClINO2/c1-11(2)14-6-4-12(3)8-17(14)23-10-18(22)21-16-7-5-13(20)9-15(16)19/h4-9,11H,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBNAKBWYONWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-iodophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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